![molecular formula C31H46O4 B15252044 (2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B15252044.png)
(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyporenic acid C is a lanostane-type triterpenoid compound isolated from the fungus Poria cocos. It is known for its potential therapeutic properties, particularly in inducing apoptosis in cancer cells through the death receptor-mediated pathway . This compound has garnered interest for its promising applications in cancer research and other scientific fields.
Métodos De Preparación
Polyporenic acid C is typically isolated from the fruiting bodies of Poria cocos using a combination of chromatographic techniques. The process involves extraction with organic solvents followed by purification using high-performance liquid chromatography (HPLC) and other chromatographic methods
Análisis De Reacciones Químicas
Polyporenic acid C undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Polyporenic acid C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid chemistry and developing new synthetic methods.
Biology: It is studied for its role in inducing apoptosis in cancer cells, particularly lung cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Polyporenic acid C induces apoptosis in cancer cells through the death receptor-mediated apoptotic pathway without the involvement of mitochondria . It acts on specific molecular targets, including death receptors on the cell surface, leading to the activation of caspases and subsequent cell death .
Comparación Con Compuestos Similares
Polyporenic acid C is unique among lanostane-type triterpenoids due to its specific structure and mechanism of action. Similar compounds include:
Pachymic acid: Another triterpenoid from Poria cocos with similar apoptotic properties.
Tumulosic acid: A triterpenoid with non-competitive inhibitory effects on acetylcholinesterase.
Dehydrotrametenolic acid: A triterpenoid with competitive inhibitory effects on acetylcholinesterase.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Propiedades
Fórmula molecular |
C31H46O4 |
|---|---|
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H46O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-24,26,32H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24?,26+,29-,30-,31+/m1/s1 |
Clave InChI |
KPKYWYZPIVAHKU-QLCQRAPFSA-N |
SMILES isomérico |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
SMILES canónico |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


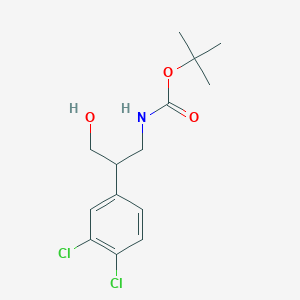

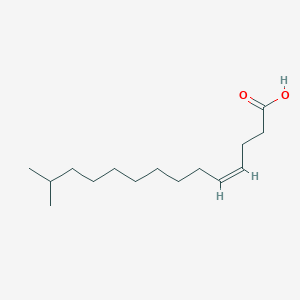
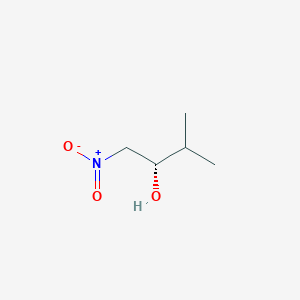
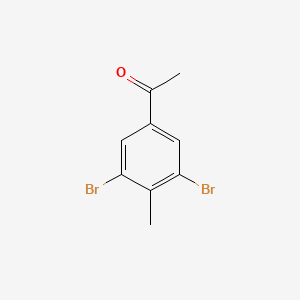

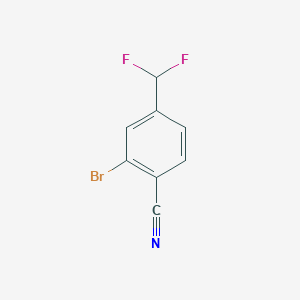

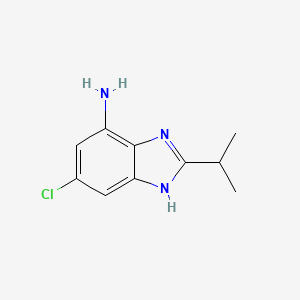
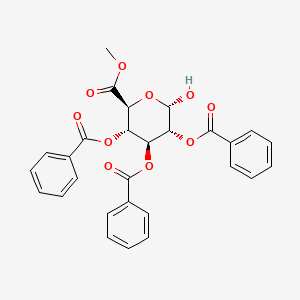
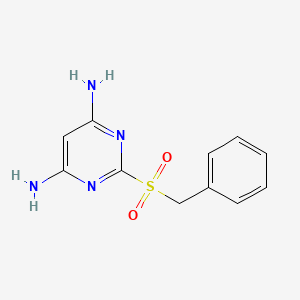
![7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15252061.png)


